molecular formula C14H26O6Si2 B070389 1,4-Bis(trimethoxysilylmethyl)benzene CAS No. 193358-40-6

1,4-Bis(trimethoxysilylmethyl)benzene

Cat. No. B070389
CAS RN: 193358-40-6
M. Wt: 346.52 g/mol
InChI Key: GKMJIVDFRBQRTH-UHFFFAOYSA-N
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Description

1,4-Bis(trimethoxysilylmethyl)benzene is a silicon-based compound used in various applications. It is used to improve the dispersibility of modified silica powders into PDMS matrix by improving the adhesion between modified silica powders and the PDMS matrix . It is also used as a precursor in the synthesis of a variety of periodic mesoporous organosilicas .


Synthesis Analysis

1,4-Bis(trimethoxysilylmethyl)benzene is reactive in Pd-catalyzed cross-coupling reactions . It is extensively used as a precursor in the synthesis of a variety of periodic mesoporous organosilicas .


Molecular Structure Analysis

The molecular formula of 1,4-Bis(trimethoxysilylmethyl)benzene is C12H22O6Si2 . The molecular weight is 318.47 .


Chemical Reactions Analysis

The solid-state kinetics and gas-phase predictions of 1,4-Bis(trimethoxysilylmethyl)benzene are visualized by utilizing thermogravimetric and mass spectral data . The hydrolysis behavior of 1,4-Bis(trimethoxysilylmethyl)benzene was investigated with high-resolution 29 Si nuclear magnetic resonance (29 Si NMR) spectroscopy .


Physical And Chemical Properties Analysis

The boiling point of 1,4-Bis(trimethoxysilylmethyl)benzene is 400.3±45.0 °C at 760 mmHg . The density is 1.08 g/mL . The flash point is 195.9±28.7 °C .

Scientific Research Applications

Chemical Vapor Deposition (CVD) for Silicon Carbide Coatings

1,4-Bis(trimethoxysilylmethyl)benzene: is utilized as a precursor in the CVD process to develop silicon carbide (SiC) coatings . These coatings are significant due to their high melting point, hardness, and resistance to gaseous fission products, making them ideal for nuclear applications, particularly as a coating layer for uranium fuel in high-temperature gas-cooled nuclear reactors .

Kinetic Analysis in Solid-State Reactions

The compound’s solid-state kinetics are analyzed using thermogravimetric and mass spectral data. This is crucial for understanding its behavior and stability under various conditions, which is essential for its application in materials science, especially in the development of advanced materials through CVD processes .

Gas-Phase Prediction in Material Synthesis

1,4-Bis(trimethoxysilylmethyl)benzene: is also important for predicting the gas-phase molecules and species in the CVD process. This prediction is vital for enhancing the quality of SiC thin films, as it allows for a better understanding of the precursor gas-phase process mechanism .

Quantum Chemical Calculations

The molecular structure and energetics of the predicted gas-phase molecules are investigated using semi-empirical quantum chemical calculations. This application is significant in the field of computational chemistry, where it aids in the prediction and modeling of chemical behavior .

NMR Spectroscopy

As a secondary standard in quantitative NMR (qNMR) spectroscopy, 1,4-Bis(trimethoxysilylmethyl)benzene serves an important role. It is used to quantify small organic molecules in solutions, which is a fundamental technique in analytical chemistry .

Internal Standard for 1H NMR Spectroscopy

It is also used as an internal standard for the quantitation of small organic molecules in DMSO-d6 solution by 1H NMR spectroscopy . This application is crucial for accurate measurement and analysis in organic synthesis and pharmaceutical research .

Safety and Hazards

When handling 1,4-Bis(trimethoxysilylmethyl)benzene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

trimethoxy-[[4-(trimethoxysilylmethyl)phenyl]methyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O6Si2/c1-15-21(16-2,17-3)11-13-7-9-14(10-8-13)12-22(18-4,19-5)20-6/h7-10H,11-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMJIVDFRBQRTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CC1=CC=C(C=C1)C[Si](OC)(OC)OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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